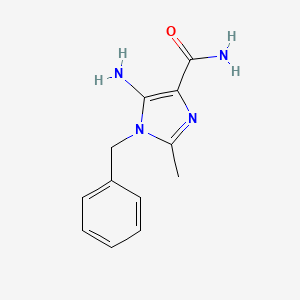

5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide

Description

5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide is a substituted imidazole derivative characterized by a benzyl group at the N1 position, a methyl group at C2, and a carboxamide moiety at C2.

The benzyl and methyl substituents likely influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to simpler imidazole derivatives.

Properties

IUPAC Name |

5-amino-1-benzyl-2-methylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-15-10(12(14)17)11(13)16(8)7-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLXKHSZTUXJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC=CC=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 2-methylimidazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the desired imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the imidazole ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Benzyl vs. Ribofuranosyl Groups: The benzyl group in the target compound contrasts with the ribose moiety in AICAR, which confers water solubility and metabolic functionality .

- Methyl vs.

Pharmacokinetic and Pharmacodynamic Comparisons

Biological Activity

5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of both an amino group and a benzyl moiety, which may enhance its biological activity. The molecular formula is , with a molecular weight of approximately 233.25 g/mol.

Biological Activity Overview

Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

Anticancer Potential : Research has indicated that derivatives of imidazole compounds can possess anticancer properties. The presence of the benzyl group in this compound may contribute to enhanced cytotoxicity against cancer cell lines by interacting with specific cellular targets .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival, thereby exerting its anticancer effects.

- Cellular Pathway Modulation : It may modulate signaling pathways associated with apoptosis and cell cycle regulation, enhancing its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Benzyl Group : The presence of the benzyl group is critical for enhancing lipophilicity and cellular uptake.

- Amino Group Positioning : Variations in the positioning of the amino group can lead to significant changes in activity and selectivity against target cells.

Case Study 1: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value indicative of moderate antibacterial activity, suggesting further optimization could enhance its efficacy .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction through caspase activation pathways .

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic routes for 5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like 2-mercapto-1-methylimidazole with amino group donors under controlled conditions. For example, catalytic systems (e.g., acid/base catalysts) and temperature optimization (e.g., reflux in polar solvents like ethanol) are critical for achieving high yields . Purification often employs recrystallization or chromatography, with solvent selection (e.g., methanol/water mixtures) directly impacting purity . Variations in benzyl group introduction (e.g., alkylation vs. nucleophilic substitution) may require tailored protecting-group strategies to avoid side reactions .

Advanced: How can researchers optimize the synthesis to mitigate low yields during purification?

Low yields often stem from byproducts formed during cyclization or incomplete substitution. Strategies include:

- Stepwise purification : Combining liquid-liquid extraction (e.g., dichloromethane/water) with silica-gel chromatography to isolate intermediates .

- Acidic workup : Treating crude products with dilute HCl to protonate the imidazole ring, improving crystallinity .

- Microwave-assisted synthesis : Reducing reaction time and side-product formation via controlled dielectric heating .

Post-synthetic analysis via HPLC (C18 column, UV detection at 254 nm) can quantify impurities and guide process adjustments .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.5 ppm), benzyl CH2 (δ 4.8–5.2 ppm), and carboxamide NH2 (δ 6.5–7.0 ppm) .

- FTIR : Confirms carboxamide C=O stretch (~1650 cm) and NH2 bending (~1600 cm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 259.1) .

Advanced: How can structural ambiguities in spectroscopic data be resolved?

Ambiguities (e.g., overlapping NMR signals) require:

- 2D NMR : HSQC and HMBC correlations map H-C connectivity, distinguishing benzyl vs. methyl substituents .

- X-ray crystallography : Single-crystal analysis resolves tautomerism or regiochemical uncertainties in the imidazole ring .

- Computational validation : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict NMR/IR spectra for comparison .

Basic: What functional groups dictate reactivity in this compound?

- Amino group (-NH2) : Participates in nucleophilic substitution (e.g., acylation, Schiff base formation) .

- Carboxamide (-CONH2) : Engages in hydrogen bonding, influencing solubility and crystal packing .

- Benzyl group : Stabilizes intermediates via resonance and directs electrophilic substitution (e.g., halogenation at para position) .

Advanced: How can selective modification of the amino group be achieved?

Selective reactions require:

- Protecting groups : Use Boc (tert-butyloxycarbonyl) to shield the amino group during benzyl or methyl modifications .

- pH control : Conduct acylation in weakly basic conditions (pH 8–9) to deprotonate NH2 without hydrolyzing the carboxamide .

- Catalytic systems : Pd/C or CuI-mediated couplings for introducing aryl/alkynyl groups .

Basic: What biological activities are reported for structurally similar imidazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Via disruption of microbial cell membranes (e.g., 5-amino-1-methylimidazole derivatives) .

- Enzyme inhibition : Binding to ATP pockets in kinases (e.g., benzimidazole-carboxamide hybrids) .

- Anticancer potential : Apoptosis induction in vitro (e.g., IC50 values <10 µM in MCF-7 cells) .

Advanced: How can researchers design bioactivity studies despite limited data on this compound?

- QSAR modeling : Train models using datasets from PubChem (e.g., AID 1345083) to predict IC50 values for kinase inhibition .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina .

- Comparative assays : Benchmark against 5-Amino-1,2-dimethylimidazole-4-carboxamide (CAS 78750-93-3), which has documented cytotoxicity .

Basic: What are the key stability considerations for storage?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the imidazole ring .

- Moisture control : Use desiccants (e.g., silica gel) to avoid carboxamide hydrolysis .

- pH stability : Avoid strong acids/bases (>2 M) to prevent ring-opening reactions .

Advanced: How can computational methods elucidate reaction mechanisms or bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.